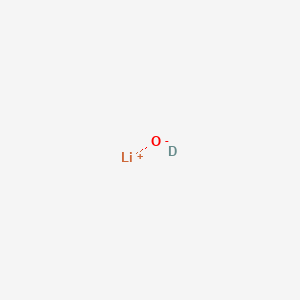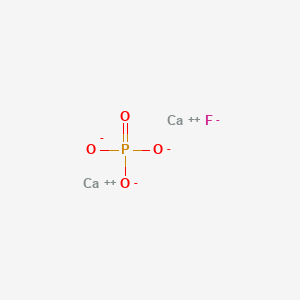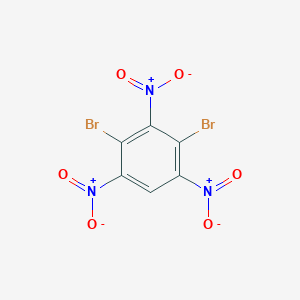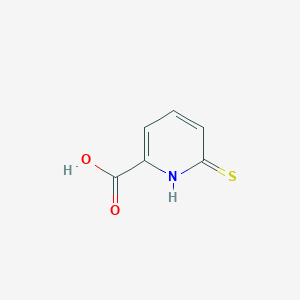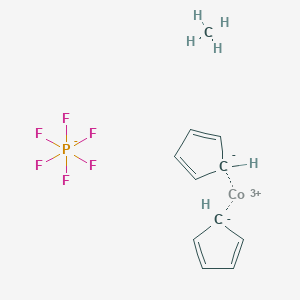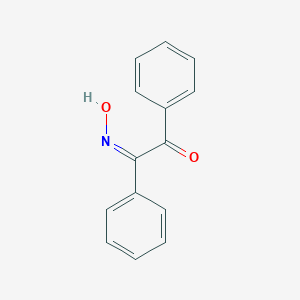
1,2-二苯乙二酮单肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1,2-Diphenylethanedione monoxime has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Catalysis: The compound is used as a ligand in coordination chemistry and catalysis.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Material Science: The compound is used in the development of new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diphenylethanedione monoxime can be synthesized through the reaction of 1,2-diphenylethanedione (benzil) with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows:
- Dissolve 1,2-diphenylethanedione in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool and then filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure 1,2-diphenylethanedione monoxime.
Industrial Production Methods
While specific industrial production methods for 1,2-diphenylethanedione monoxime are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
1,2-Diphenylethanedione monoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of 1,2-diphenylethanedione monoxime can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 1,2-diphenylethanedione monoxime involves its ability to form stable complexes with metal ions. This property makes it useful as a ligand in coordination chemistry. The oxime group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. Additionally, the compound can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and functional groups.
相似化合物的比较
Similar Compounds
1,2-Diphenylethanedione (Benzil): The parent compound of 1,2-diphenylethanedione monoxime.
1,2-Diphenylethane-1,2-diamine: A related compound with amine groups instead of the oxime group.
1,2-Diphenylethanedione Dioxime: A compound with two oxime groups.
Uniqueness
1,2-Diphenylethanedione monoxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and coordination properties. This makes it valuable in applications where selective binding to metal ions or specific reactivity is required.
属性
IUPAC Name |
(2Z)-2-hydroxyimino-1,2-diphenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H/b15-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBYFEGTUWWPTR-SQFISAMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14090-77-8 |
Source


|
| Record name | Benzil, monoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
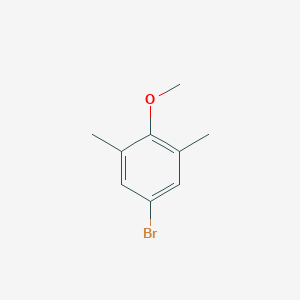
![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
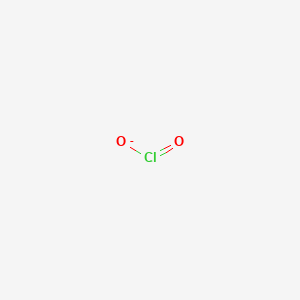
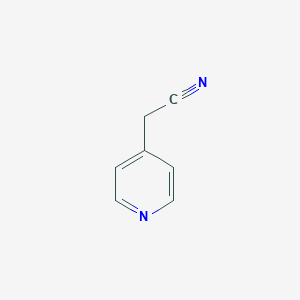
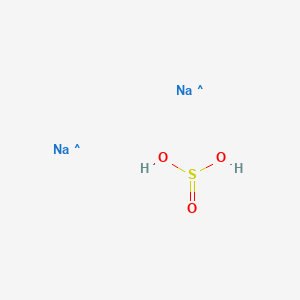

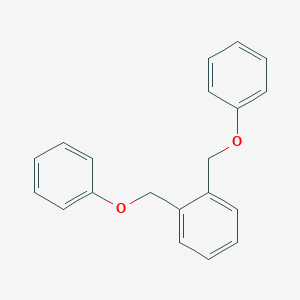
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
